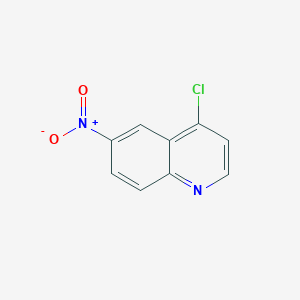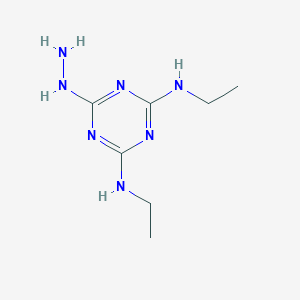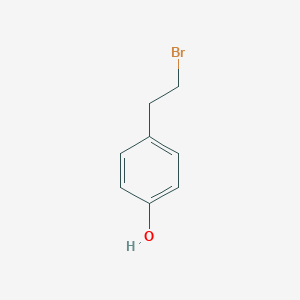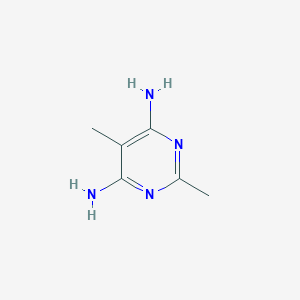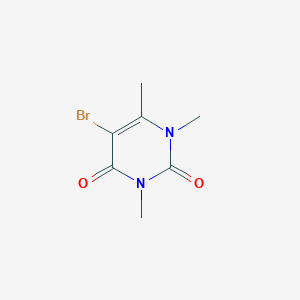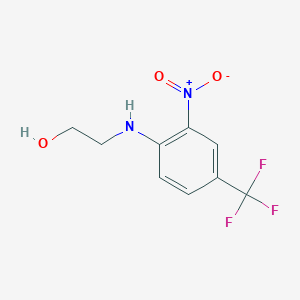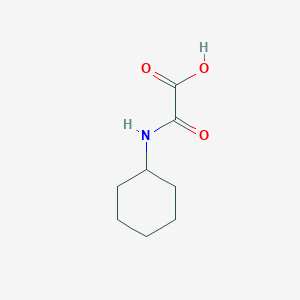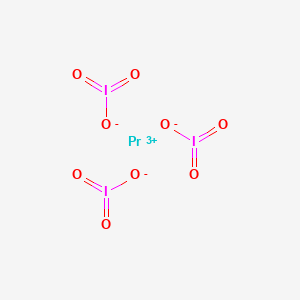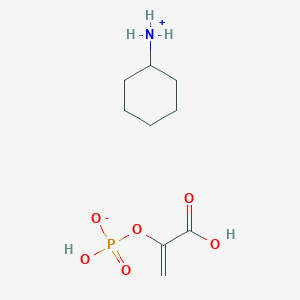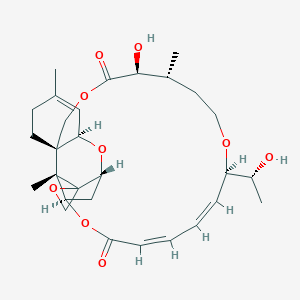
Roridin A
描述
Roridin A is a natural product found in Paramyrothecium roridum, Albifimbria verrucaria, and other organisms . It is a trichothecene, a large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys .
Synthesis Analysis
The absolute configurations of roridins A have been established by X-ray diffraction analysis . This compound was shown to be epimeric at C-13’ with isothis compound .Molecular Structure Analysis
This compound has a molecular formula of C29H40O9 and a molecular weight of 532.6 g/mol . The IUPAC name is (1’R,2R,3’R,8’R,12’S,13’R,17’R,18’E,20’Z,24’R,25’S)-12’-Hydroxy-17’-[(1R)-1-hydroxyethyl]-5’,13’,25’-trimethyl-11’H,22’H-spiro[oxirane-2,26’-[2,10,16,23]tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa[4,18,20]triene]-11’,22’-dione .科学研究应用
抗体生产
罗里丁 A 已被用于抗体的生产。 通过将牛血清白蛋白 (BSA) 与二取代罗里丁 A 半琥珀酸酯缩合而合成的偶联物制备的兔多克隆抗体,使罗里丁 A 在溶液中的灵敏度达到 0.2 ng/ml . 结构类似物——罗里丁 A、疣孢菌素 A 和疣孢醇的交叉反应率分别为 100%、2.5% 和 0.03% .
谷物秸秆样品中的检测
这些抗体在谷物秸秆样品中以间接非均相酶联免疫吸附测定 (EIA) 的方式检测罗里丁 A,灵敏度为 20 μg/kg . 此应用在农业和食品安全方面尤其有用,因为在农作物中检测毒素至关重要。
抑制花粉发育
罗里丁 A 与疣孢菌素 A 一样,已被发现抑制拟南芥的花粉发育 . 它们分别在 2 和 20 μM 的浓度下抑制了花粉发育 . 这可能在植物繁殖和生育力研究中具有潜在的应用。
真菌代谢产物
罗里丁 A 是由真菌 Cylindrocarpon 产生的代谢产物 . 了解罗里丁 A 的生物合成可以提供对真菌代谢的见解,并可能导致抗真菌治疗的发展。
酶联免疫吸附测定 (EIA)
德国一个研究小组开发了一种罗里丁 A EIA 检测方法,其灵敏度为 5 ng/ml . 此方法可用于各个领域,包括医学诊断和环境监测。
安全和危害
Roridin A is highly toxic and can be fatal if swallowed . It can cause skin irritation, burning, itching, rash, or blisters, and bleeding. Eye contact can cause tearing, eye pain, conjunctivitis, burning sensations about the eyes, and blurred vision for up to 1 week . It is advised to avoid contact with skin, eyes, and clothing, and not to breathe dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
(1R,3R,8R,12S,13R,17R,18E,20Z,24R,25S,26S)-12-hydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6-/t18-,19-,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFWWJIQIKBZMJ-PAGWOCKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@H](/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891839 | |
| Record name | Roridin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14729-29-4 | |
| Record name | Roridin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014729294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roridin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verrucarin A, 7'-deoxo-7'-(1-hydroxyethyl)-, [7'R(R)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RORIDIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U28899D1U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Roridin A?
A1: this compound, a potent trichothecene mycotoxin, primarily targets ribosomes, the cellular machinery responsible for protein synthesis. []
Q2: How does this compound binding to ribosomes affect cellular processes?
A2: Binding of this compound to ribosomes inhibits protein synthesis. [] This disruption of protein synthesis has cascading effects on various cellular processes, ultimately leading to cell death. [, ]
Q3: Does this compound induce apoptosis?
A3: Yes, studies have shown that this compound can induce apoptosis in various cell types, including murine macrophages and human leukemic cells. [, ]
Q4: What is the role of mitogen-activated protein kinases (MAPKs) in this compound-induced toxicity?
A4: this compound activates three major MAPK pathways: ERK, p38 MAPK, and SAPK/JNK. These pathways play a role in regulating cell survival and death. While ERK activation appears to have a protective effect against this compound-induced apoptosis, p38 MAPK may play a partial role in promoting apoptosis. []
Q5: Does this compound cause inflammation?
A5: Yes, this compound has been shown to induce inflammation, particularly in the nasal airways. This inflammatory response is characterized by the infiltration of neutrophils, increased mucus production, and the upregulation of pro-inflammatory cytokines like TNF-α, IL-6, IL-1β, and MIP-2. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C29H40O9, and its molecular weight is 532.62 g/mol. []
Q7: What is the core structure of this compound?
A7: this compound is a macrocyclic trichothecene. It consists of a trichothecene core structure linked to a macrocyclic ring formed by an ester linkage with roridinic acid. [, ]
Q8: Does this compound exist in different conformations?
A8: Yes, studies using NMR spectroscopy and molecular modeling suggest that this compound exists as a mixture of two conformers in solution. This is in contrast to its close relative, Verrucarin A, which primarily adopts a single conformation. []
Q9: What are the routes of exposure to this compound?
A10: While not directly studied in humans, animal models suggest that this compound can be absorbed through the skin, respiratory tract, and digestive system. [, , ]
Q10: Are there any known antidotes or treatments for this compound poisoning?
A11: Research suggests that activated charcoal combined with dexamethasone significantly improves the survival rate of rats acutely poisoned with this compound, likely by a combination of toxin adsorption and anti-inflammatory effects. [] Additionally, goji berry extract (Lycium barbarum) has shown protective effects against this compound-induced liver damage in rats, possibly due to its antioxidant properties. []
Q11: What in vitro models are used to study the toxicity of this compound?
A12: Various cell-based assays are employed to assess the toxicity of this compound, including: * Yeast growth inhibition assays: These assays, often using Kluyveromyces marxianus, are commonly used to assess the toxicity of trichothecenes, including this compound. [, , , , , ] * Mammalian cell lines: Murine macrophages (RAW 264.7) and human leukemic cells (U937) have been used to investigate this compound's effects on MAPK activation and apoptosis. [] * Murine B cell hybridoma: This model was used to investigate the uptake and intracellular targets of this compound. []
Q12: What animal models are used to study this compound toxicity?
A13: Mice and rats are commonly used animal models to study the in vivo toxicity of this compound.
* Mice: Intranasal instillation of this compound in mice is used to investigate its effects on the respiratory system, particularly the nasal airways, and its potential role in damp building-related illnesses. [, , ] * Rats: this compound administered intravenously in rats is used to assess its acute toxicity and the efficacy of potential treatments, such as activated charcoal and dexamethasone. [, ]
Q13: What are the known toxic effects of this compound?
A14: this compound exhibits a range of toxic effects, including: * Cytotoxicity: this compound is cytotoxic to various cell types, including mammalian cells and yeast, primarily due to its ability to inhibit protein synthesis. [, , , , ] * Hepatotoxicity: Animal studies indicate that this compound can cause liver damage, as evidenced by biochemical changes and histopathological alterations. [] * Immunotoxicity: Research suggests that this compound can modulate immune responses. It has been shown to activate caspase-1 in human macrophages, leading to the secretion of pro-inflammatory cytokines IL-1β and IL-18. [] * Neurotoxicity: Studies in mice have demonstrated that this compound can cause olfactory neurotoxicity, leading to the loss of olfactory sensory neurons and atrophy of the olfactory epithelium. [, ]
* Respiratory toxicity: Intranasal instillation of this compound in mice causes rhinitis, characterized by inflammation, mucus hypersecretion, and epithelial damage. [, ]
Q14: Is there evidence that the effects of this compound are influenced by other factors?
A15: Yes, research suggests that the effects of this compound can be potentiated by co-exposure to bacterial lipopolysaccharide (LPS). This co-exposure was found to exacerbate this compound-induced inflammation and neurotoxicity in the nasal airways of mice. []
Q15: What analytical techniques are used to detect and quantify this compound?
A16: Several analytical methods are used for the detection and quantification of this compound: * High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying this compound in various matrices, including fungal cultures and plant tissues. [, ] * Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and sensitive method for detecting this compound and other trichothecenes in various samples, including fungal cultures and plant tissues. [, ] * Mass Spectrometry (MS): MS, often coupled with chromatographic techniques like HPLC or SFC, provides high sensitivity and selectivity for this compound analysis. [] * Capillary Supercritical Fluid Chromatography (SFC): SFC, particularly when coupled with MS (SFC/MS), offers a rapid and efficient method for separating and analyzing this compound and other trichothecenes. [] * Yeast Bioassays: Yeast growth inhibition assays, particularly using Kluyveromyces marxianus, are commonly employed as a bioassay to detect and assess the toxicity of this compound and other trichothecenes. [, , , , , ]
Q16: Have immunoassays been developed for this compound detection?
A17: Yes, both polyclonal and monoclonal antibodies against this compound have been developed. These antibodies are utilized in competitive enzyme immunoassays for the sensitive and specific detection of this compound in various matrices, including cereal straw and wheat samples. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



